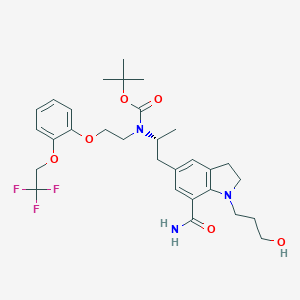

N-tert-Butyloxycarbonyl Silodosin

説明

N-tert-Butyloxycarbonyl Silodosin is a chemical compound related to silyl carbamates, which are used in the transformation of amino protecting groups. It is synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990).

Synthesis Analysis

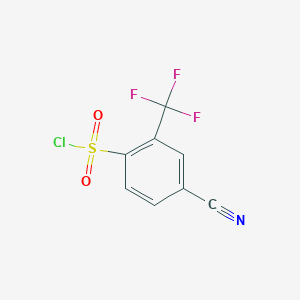

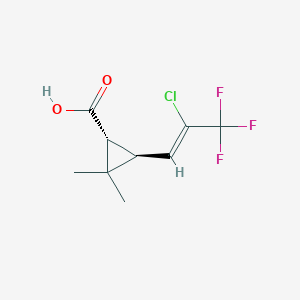

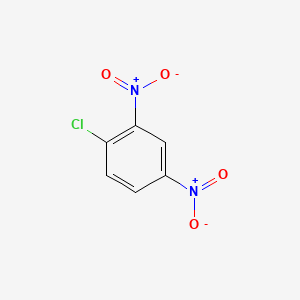

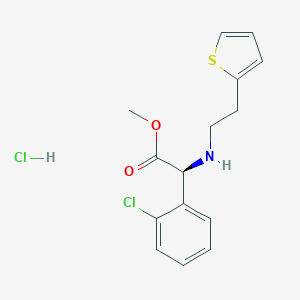

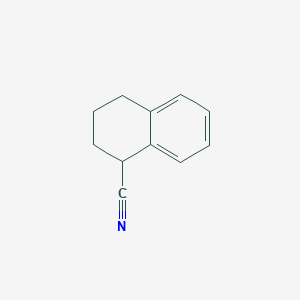

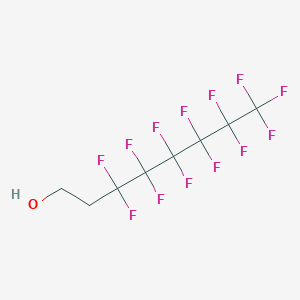

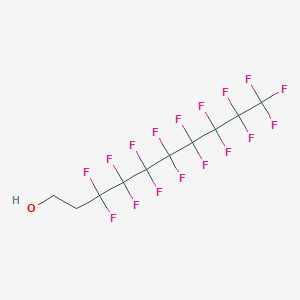

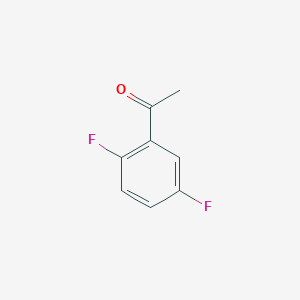

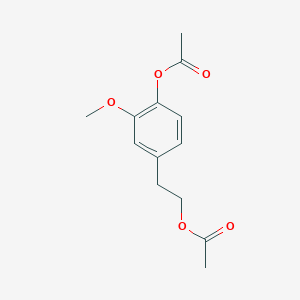

The synthesis of N-tert-Butyloxycarbonyl Silodosin involves several steps. Starting materials like 1-acetyl-5-(2-aminopropyl)-2,3-dihydro-7-cyano-1H-indole and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate are used in condensation and resolution processes. This is followed by protection with (Boc)_2O, hydrolysis, and further reactions to yield the final compound (Huixin, 2015).

Molecular Structure Analysis

The molecular structure of N-tert-Butyloxycarbonyl Silodosin and related compounds has been studied through various methods, including X-ray diffraction. These studies help in understanding the conformation and spatial arrangement of atoms in the molecule (Naveen et al., 2007).

Chemical Reactions and Properties

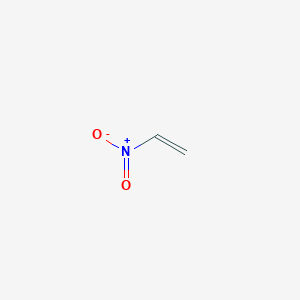

Chemical reactions involving N-tert-Butyloxycarbonyl Silodosin include transformations of amino protecting groups, chemoselective N-tert-butoxycarbonylation, and N-formylation of amines. These reactions exhibit high yields and chemoselectivity under various conditions (Hamadi & Gholami, 2018).

Physical Properties Analysis

The physical properties of N-tert-Butyloxycarbonyl Silodosin and related compounds, like solubility, melting points, and crystalline structures, are essential for understanding its behavior in different environments and during synthesis processes. These properties are often investigated using techniques like X-ray crystallography and spectroscopy (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding how N-tert-Butyloxycarbonyl Silodosin functions in various chemical reactions. Studies have shown its use in various organic synthesis processes, demonstrating its versatility and efficiency (Sakaitani & Ohfune, 1990).

科学的研究の応用

Silodosin in BPH Treatment

Silodosin is recognized for its highly selective antagonistic action on α1A-adrenoceptors, making it a significant therapeutic option for managing BPH. The drug's efficacy, particularly in improving urinary flow rates and reducing LUT symptoms, has been validated through various clinical trials. Its rapid onset of action and the sustainability of therapeutic effects over time have been highlighted as key benefits. Notably, Silodosin's selectivity minimizes the risk of orthostatic hypotension, a common concern with non-selective α-blockers, thereby improving patient tolerability and safety profiles (Keating, 2015).

Comparison with Other α-Blockers

Silodosin has been compared to other α-blockers, like tamsulosin and alfuzosin, regarding its selectivity and impact on treating LUTS/BPH. Its unique selectivity for the α1A-adrenoceptor subtypes has been suggested to account for its favorable cardiovascular safety profile. Additionally, its efficacy in relieving LUTS/BPH symptoms, independent of prostate size, has been affirmed, alongside a low incidence of orthostatic hypotension. However, abnormal ejaculation remains the most commonly reported adverse effect (Lepor, Kazzazi, & Djavan, 2012).

Clinical Efficacy and Safety

The clinical utility of Silodosin in treating moderate to severe LUTS/BPH has been extensively reviewed. Studies have highlighted its ability to offer rapid improvements in symptoms and quality of life for affected individuals. Silodosin’s high selectivity for the α1A-adrenoceptor is beneficial for mitigating cardiovascular adverse effects, thus making it a well-tolerated treatment option. The most common adverse events associated with Silodosin treatment include abnormal ejaculation, dizziness, and orthostatic hypotension, which are generally manageable (Fonseca & Carlos Martins da Silva, 2015).

Long-term Safety and Efficacy

Long-term studies have further affirmed Silodosin’s safety and efficacy profile. Patients receiving Silodosin have shown significant improvements in both voiding and storage symptoms over extended periods. The incidence of adverse effects, such as retrograde or abnormal ejaculation, remains consistent with short-term findings, underscoring the drug's tolerability. The low occurrence of orthostatic hypotension with Silodosin use further supports its safety for long-term management of LUTS/BPH (Yoshida, Kudoh, Homma, & Kawabe, 2011).

Safety And Hazards

N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPCPLUGJAGRLM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyloxycarbonyl Silodosin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)